3-Bromo-4-[(2-fluorobenzyl)oxy]-5-methoxybenzaldehyde
Description
3-Bromo-4-[(2-fluorobenzyl)oxy]-5-methoxybenzaldehyde (IUPAC name: 3-bromo-4-[(2-fluorophenyl)methoxy]-5-methoxybenzaldehyde) is a halogenated benzaldehyde derivative with the molecular formula C15H12BrFO3 and a molecular weight of 339.16 g/mol . Its CAS registry number is 346459-51-6, and it features a bromine atom at the 3-position, a methoxy group at the 5-position, and a 2-fluorobenzyloxy substituent at the 4-position of the benzaldehyde core . This compound is structurally tailored for applications in medicinal chemistry and coordination chemistry, where its electron-withdrawing groups (bromo, fluoro) and π-conjugated system enhance reactivity with metal ions or biological targets .
Properties
IUPAC Name |
3-bromo-4-[(2-fluorophenyl)methoxy]-5-methoxybenzaldehyde | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12BrFO3/c1-19-14-7-10(8-18)6-12(16)15(14)20-9-11-4-2-3-5-13(11)17/h2-8H,9H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SSYNEHJVJMNYRQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=CC(=C1)C=O)Br)OCC2=CC=CC=C2F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12BrFO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-4-[(2-fluorobenzyl)oxy]-5-methoxybenzaldehyde typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 3-bromo-4-hydroxy-5-methoxybenzaldehyde and 2-fluorobenzyl bromide.
Reaction Conditions: The key reaction involves the nucleophilic substitution of the hydroxyl group with the 2-fluorobenzyl group.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions for higher yields and purity, and ensuring the process is cost-effective and environmentally friendly.
Chemical Reactions Analysis
Types of Reactions
3-Bromo-4-[(2-fluorobenzyl)oxy]-5-methoxybenzaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The bromine atom can be substituted with other nucleophiles through reactions such as the Suzuki-Miyaura coupling.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: The Suzuki-Miyaura coupling typically involves palladium catalysts and boronic acids or esters.
Major Products
Oxidation: 3-Bromo-4-[(2-fluorobenzyl)oxy]-5-methoxybenzoic acid.
Reduction: 3-Bromo-4-[(2-fluorobenzyl)oxy]-5-methoxybenzyl alcohol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
3-Bromo-4-[(2-fluorobenzyl)oxy]-5-methoxybenzaldehyde has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It can be used in the study of enzyme interactions and as a probe in biochemical assays.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-Bromo-4-[(2-fluorobenzyl)oxy]-5-methoxybenzaldehyde depends on its specific application. In biochemical assays, it may interact with enzymes or receptors, altering their activity. The molecular targets and pathways involved would vary based on the specific biological context .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table summarizes key structural analogs of 3-Bromo-4-[(2-fluorobenzyl)oxy]-5-methoxybenzaldehyde, highlighting variations in substituents, molecular weights, and functional properties:
Structural and Electronic Effects
- Halogen Substitution : Replacement of the 2-fluorobenzyl group with 2-chlorobenzyl (CAS 345985-64-0) increases molecular weight by ~16 g/mol due to chlorine’s higher atomic mass. The chloro analog’s stronger electron-withdrawing nature may enhance stability in metal complexes compared to the fluoro variant .
- Positional Isomerism : The 3-fluorobenzyl analog (CAS 346459-51-6) exhibits distinct steric and electronic effects due to fluorine’s meta-position, which may influence binding affinity in coordination chemistry .
Stability and Reactivity
- Thermal Stability: Bromine and fluorine substituents increase thermal stability compared to non-halogenated analogs. For example, α-bromo-3,5-difluorotoluene (CAS 141776-91-2) has a boiling point of 65°C, suggesting halogenation reduces volatility .
- Reactivity in Hydrazone Formation : The target compound’s aldehyde group can react with hydrazines to form hydrazones, analogous to 5-bromo-2-hydroxy-3-methoxybenzaldehyde-p-hydroxybenzoichydrazone, which is used in spectrophotometric metal detection .
Biological Activity
3-Bromo-4-[(2-fluorobenzyl)oxy]-5-methoxybenzaldehyde is a complex organic compound that has garnered attention for its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings, including data tables and case studies.
Chemical Structure and Properties
The compound features a bromine atom , a fluorobenzyl ether , a methoxy group , and an aldehyde functional group . Its molecular formula is , with a molar mass of approximately 331.16 g/mol. The unique combination of these functional groups is believed to contribute to its diverse biological activities.
Biological Activities
Research indicates that this compound exhibits several biological activities, including:
- Antibacterial Properties : Studies suggest that this compound has the potential to inhibit the growth of various bacterial strains, likely through mechanisms involving disruption of cellular membranes or inhibition of key enzymatic processes in pathogens.
- Antifungal Activity : Similar to its antibacterial effects, the compound shows promise against fungal pathogens, potentially making it useful in treating fungal infections.
- Anti-inflammatory Effects : Preliminary studies indicate that the compound may possess anti-inflammatory properties, which could be beneficial in therapeutic applications for inflammatory diseases.
The mechanism of action for this compound involves interactions with specific biological targets. The halogenated structure enhances binding affinity to receptors and enzymes, potentially modulating various biochemical pathways.
- Enzyme Inhibition : The compound may inhibit enzymes critical for pathogen survival, thereby reducing their proliferation.
- Membrane Disruption : It may disrupt the integrity of microbial cell membranes, leading to cell death.
Case Studies
-
Antimicrobial Efficacy :
- A study evaluated the antibacterial activity against Gram-positive and Gram-negative bacteria using the disk diffusion method. The results indicated significant inhibition zones for several bacterial strains, suggesting strong antibacterial properties (Table 1).
- Cytotoxicity Assays :
Data Tables
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
